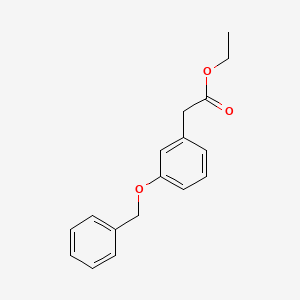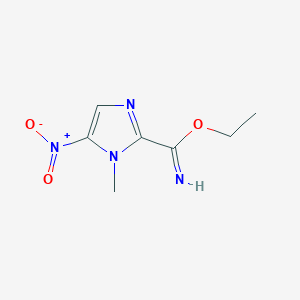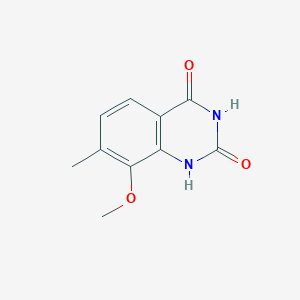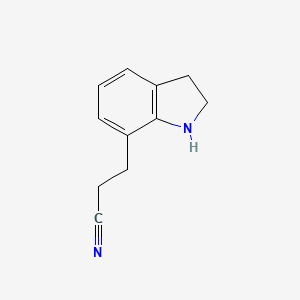![molecular formula C14H25NOSi B8588191 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: This compound has a similar tert-butyldimethylsilyloxy group but differs in the presence of an aldehyde group instead of an aniline moiety.
4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline: This compound is closely related, with a similar structure but different substitution patterns on the aniline ring.
Uniqueness
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H25NOSi |
|---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C14H25NOSi/c1-14(2,3)17(4,5)16-11-10-12-6-8-13(15)9-7-12/h6-9H,10-11,15H2,1-5H3 |
InChI Key |
KNLCXTVRQOBUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Benzyloxy)phenoxy]methyl}-2-methyloxirane](/img/structure/B8588119.png)


![[1,1'-Biphenyl]-3-propanoic acid, methyl ester](/img/structure/B8588140.png)


![1-(Propan-2-yl)-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8588168.png)
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)
![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)


